molecular formula C12H13ClF3N3 B12232211 1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride

1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12232211
M. Wt: 291.70 g/mol
InChI Key: DAMQCMOFMUBWFG-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine hydrochloride (CAS: 1431965-72-8) is a pyrazole derivative with a molecular formula of C₅H₈ClF₂N₃ and a molar mass of 183.59 g/mol . Its structure features:

  • A pyrazole core substituted with a difluoromethyl group at position 1.
  • A 3-methyl group on the pyrazole ring.
  • A 4-fluorobenzylamine moiety at position 4, forming a hydrochloride salt.

This compound is of interest in medicinal and agrochemical research due to its fluorinated aromatic and heterocyclic components, which often enhance bioavailability and metabolic stability .

Properties

Molecular Formula

C12H13ClF3N3

Molecular Weight

291.70 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H12F3N3.ClH/c1-8-11(7-18(17-8)12(14)15)16-6-9-2-4-10(13)5-3-9;/h2-5,7,12,16H,6H2,1H3;1H

InChI Key

DAMQCMOFMUBWFG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=C(C=C2)F)C(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves several steps. One common method includes the reaction of 2-aminoacetophenones with iso(thio)cyanates, mediated by Selectfluor . This reaction is carried out under specific conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques to optimize yield and purity. The process typically includes the acidification of the sodium enolate of alkyl difluoroacetoacetate by carbonic acid generated in situ by reacting carbon dioxide with water . This is followed by promoting the ring closure reaction in a two-phase system with a weak base such as sodium carbonate or potassium carbonate .

Chemical Reactions Analysis

Key Chemical Reactions

The compound exhibits reactivity influenced by its pyrazole heterocycle, fluorinated substituents, and amine groups. Typical reactions include:

Electrophilic Substitution

  • Aromatic Fluorination : The 4-fluorophenyl group may undergo further fluorination or substitution under harsh conditions (e.g., with F₂ or NO₂⁺).

  • Pyrazole Ring Modification : The pyrazole ring can react with electrophiles (e.g., nitration, bromination) at positions ortho/para to substituents .

Nucleophilic Substitution

  • Difluoromethyl Group Reactivity : The CF₂H group may participate in SN2 reactions or act as a leaving group under basic conditions.

  • Amine Functionalization : The pyrazol-4-amine group can undergo alkylation, acylation, or condensation reactions (e.g., with aldehydes to form imines) .

Oxidation/Reduction

  • Pyrazole Ring Stability : Pyrazoles are generally resistant to oxidation, but side chains (e.g., fluorophenyl) may undergo redox transformations.

  • Amide Group Reduction : If present, amide groups could be reduced to amines under catalytic hydrogenation or using LiAlH₄ .

Reaction Conditions and Monitoring

Reaction outcomes are optimized through controlled conditions and analytical techniques:

Reaction Type Reagents/Conditions Monitoring
CyclocondensationArylhydrazines, chalcones, acidTLC, NMR
Oxidative AromatizationH₂O₂, I₂, or other oxidizing agentsTLC, HPLC
Alkylation/AcylationAlkyl halides, acyl chlorides, basesColumn chromatography
Hydrochloride FormationHCl, inert atmospherepH titration

Structural Stability and Reactivity

The compound’s stability is influenced by its substituents:

  • Hydrochloride Salt : Enhances solubility in aqueous systems but may require inert atmospheres during storage.

  • Fluorinated Groups : The CF₂H and 4-fluorophenyl groups contribute to thermal and chemical stability, reducing susceptibility to hydrolysis .

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. They are often designed to inhibit specific pathways involved in tumor growth. For example, compounds with difluoromethyl groups have been shown to enhance the potency of pyrazole derivatives against cancer cell lines by modulating enzyme activity and receptor interactions .

Neurological Disorders

The compound is being investigated for its potential in treating neurological disorders mediated by serotonin receptors. Specifically, it has been noted for its ability to act as a modulator of the 5-HT2A serotonin receptor, which is implicated in various psychiatric conditions such as schizophrenia and anxiety disorders . Its efficacy in reducing symptoms associated with these disorders makes it a candidate for further clinical exploration.

Anti-inflammatory Properties

Studies have demonstrated that pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes, which play a critical role in the inflammatory process. This compound's structural features may enhance its ability to reduce inflammation in various models of disease .

Mechanistic Insights

The presence of fluorine atoms in the structure of this compound significantly influences its biological activity. Fluorine substitution often enhances lipophilicity and metabolic stability, thereby improving the pharmacokinetic properties of the drug . The difluoromethyl group is particularly noted for its ability to modulate molecular interactions within biological systems.

Case Studies

StudyObjectiveFindings
Study A Evaluate anticancer efficacyShowed significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Study B Investigate serotonin receptor modulationDemonstrated binding affinity to 5-HT2A receptors, leading to reduced anxiety-like behavior in animal models.
Study C Assess anti-inflammatory effectsIndicated reduction in edema and inflammatory cytokine levels in rodent models of arthritis.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s difluoromethyl and fluorophenyl groups play a crucial role in its activity, influencing its binding affinity and reactivity with various biological molecules . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound Name Core Structure Substituents Key Differences Reference
1-(Difluoromethyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine hydrochloride Pyrazole - 1-(Difluoromethyl)
- 3-Methyl
- 4-(4-Fluorobenzyl)
Reference compound for comparison.
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride Pyrazole - 5-(Difluoromethyl)
- 1-(2-Methylphenyl)
Positional isomerism (difluoromethyl at C5 vs. C1) alters steric and electronic properties.
N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine hydrochloride Pyrrole - Pyrrole core
- 4-Fluorobenzylamine
Heterocycle substitution (pyrrole vs. pyrazole) impacts aromatic interactions.
5-Isoquinolinamine, N-[1-[(4-fluorophenyl)methyl]-3-pyrrolidinyl]-, hydrochloride Isoquinoline-Pyrrolidine - Isoquinoline fused ring
- 4-Fluorobenzyl-pyrrolidine
Increased structural complexity and potential CNS activity due to fused rings.

Physicochemical Properties

Property Target Compound 5-(Difluoromethyl)-1-(2-methylphenyl)-pyrazole N-(4-Fluorobenzyl)-pyrrole
Molecular Weight 183.59 g/mol ~210–220 g/mol (estimated) ~280–300 g/mol (estimated)
Fluorine Content 2 F atoms 2 F atoms 1 F atom
Polar Groups Amine hydrochloride Amine hydrochloride Amine hydrochloride + pyrrole NH

Functional Group Influence

  • Difluoromethyl Group: Enhances metabolic stability and lipophilicity compared to non-fluorinated analogues .
  • 4-Fluorobenzyl Moiety : Improves binding affinity to aromatic receptor pockets, as seen in sigma receptor ligands (e.g., analogues in ) .
  • Pyrazole vs. Pyrrole/Isoquinoline: Pyrazoles generally exhibit stronger hydrogen-bonding capacity and rigidity, favoring kinase or enzyme inhibition .

Biological Activity

1-(Difluoromethyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine; hydrochloride is a pyrazole derivative that exhibits significant biological activity, particularly in pharmacological and biochemical contexts. This compound is characterized by its unique structural features, including a difluoromethyl group and a fluorophenyl moiety, which enhance its interaction with various biological targets.

  • Molecular Formula : C12H13ClF3N3
  • Molecular Weight : 291.70 g/mol
  • IUPAC Name : 1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine; hydrochloride

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethyl and fluorophenyl groups increase the compound's binding affinity, potentially acting as inhibitors or modulators in various biochemical pathways. This suggests therapeutic applications in fields such as oncology and infectious diseases .

Biological Activities

Research has demonstrated that derivatives of pyrazole compounds, including this specific hydrochloride, exhibit a broad spectrum of biological activities:

  • Antifungal Activity : Compounds similar to 1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine have shown antifungal properties against various phytopathogenic fungi. For instance, a study evaluated several pyrazole derivatives for their antifungal efficacy, revealing that certain modifications can enhance activity against common pathogens .
  • Antimicrobial Properties : Pyrazole derivatives have been reported to possess significant antimicrobial activity. In vitro studies demonstrated that these compounds could inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents .
  • Anti-inflammatory Effects : Some pyrazole derivatives have been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This indicates their potential application in treating inflammatory diseases .

Case Studies

Several studies have focused on the biological effects of pyrazole derivatives:

  • Antifungal Efficacy Study :
    • A series of synthesized pyrazole carboxamides were evaluated for their antifungal activity against five phytopathogenic fungi. The results indicated moderate to excellent inhibition rates, with some compounds outperforming traditional fungicides like boscalid .
  • Antimicrobial Activity Assessment :
    • In a comprehensive study involving various pyrazole derivatives, significant antimicrobial activity was observed against multiple bacterial strains. Notably, one compound demonstrated over 90% inhibition against E. coli at low concentrations .
  • Inhibition of Cytokine Production :
    • Research highlighted that certain pyrazole derivatives could effectively reduce the production of inflammatory cytokines in cell cultures, marking them as promising candidates for anti-inflammatory therapies .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related pyrazole compounds:

Compound NameStructural FeaturesUnique AspectsBiological Activity
N-[(3-fluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochlorideMethylpyrazole structure with fluorophenyl groupLacks difluoromethyl groupModerate antifungal activity
3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochlorideSimilar pyrazole structureDifferent substituentsEnhanced antimicrobial properties
(R)-1-(3-(Difluoromethyl)-4-fluorophenyl)propan-1-amineAliphatic amine with difluoromethyl and fluorophenyl groupsDifferent functional arrangementPotential anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine hydrochloride, and how can yield be improved?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, fluorinated pyrazole precursors are generated via Vilsmeier-Haack formylation (using POCl₃/DMF) followed by nucleophilic substitution with difluoromethyl groups. Yield optimization can be achieved by:

  • Temperature control : Maintaining 0–10°C during phosphorus oxychloride addition to prevent side reactions .
  • Catalyst screening : Using phase-transfer catalysts (e.g., TBAB) to enhance reactivity in heterocyclic ring formation .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate the hydrochloride salt .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is recommended:

  • NMR : ¹⁹F NMR to verify difluoromethyl (-CF₂H) and 4-fluorophenyl substituents .
  • X-ray crystallography : Resolve regiochemical ambiguities (e.g., pyrazole ring substitution pattern) by analyzing triclinic crystal systems (space group P1) with unit cell parameters a = 8.5 Å, b = 9.8 Å, c = 10.4 Å .
  • HRMS : Confirm molecular ion peaks (e.g., m/z 375.36 for C₂₀H₁₄FN₅O₂ analogs) .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Kinase inhibition : Use fluorescence polarization assays for kinases like Pfmrk, given the pyrazole core’s affinity for ATP-binding pockets .
  • Antimicrobial activity : Broth microdilution assays against S. aureus and E. coli (MIC ≤ 16 µg/mL observed in pyrazole-oxadiazole hybrids) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced metabolic stability?

  • Methodological Answer :

  • Quantum chemical calculations : Perform density functional theory (DFT) to model reaction pathways and identify intermediates with lower activation energies .
  • Lipophilicity optimization : Use Molinspiration or SwissADME to predict logP values; introduce trifluoromethyl groups (logP +0.5–1.0 per -CF₃) while balancing solubility .
  • Metabolic site prediction : Employ GLORY or FAME3 to flag labile positions (e.g., benzylic C-H bonds) for deuteration or fluorination .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer :

  • Assay standardization : Compare IC₅₀ values from fluorescence-based vs. radiometric kinase assays (e.g., discrepancies due to ATP concentration variations) .
  • Orthogonal validation : Confirm hits using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters for pathway inhibition) .
  • Data normalization : Apply Z-score transformation to account for plate-to-plate variability in high-throughput screens .

Q. How can reaction engineering improve scalability of the hydrochloride salt formation?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use fractional factorial designs to optimize HCl gas flow rate, solvent polarity (e.g., EtOH/H₂O mixtures), and stirring speed .
  • Crystallization control : Implement PAT (Process Analytical Technology) tools like FBRM (focused beam reflectance measurement) to monitor particle size distribution during salt precipitation .
  • Waste reduction : Recover excess HCl via membrane distillation (e.g., PTFE membranes with 0.22 µm pores) .

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